Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 4-amino-5-benzoylisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-benzoylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form methyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized using hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-benzoylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted isoxazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-amino-5-benzoylisoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: Isoxazoles are used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-benzoylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another heterocyclic compound with similar biological activities but a different core structure.
Uniqueness
Methyl 4-amino-5-benzoylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. Its benzoyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-12(16)9-8(13)11(18-14-9)10(15)7-5-3-2-4-6-7/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXNUFXBDATDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673193 |
Source
|
Record name | Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647862-64-4 |
Source
|
Record name | Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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